molecular formula C12H8ClN3S B8397233 5-(3-Chloro-thiophen-2-yl)-3-phenyl-1H-[1,2,4]-triazole

5-(3-Chloro-thiophen-2-yl)-3-phenyl-1H-[1,2,4]-triazole

Cat. No. B8397233
M. Wt: 261.73 g/mol
InChI Key: WMZGRBVBAGMQGR-UHFFFAOYSA-N
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Patent
US07041685B2

Procedure details

The title compound was prepared from benzamidine hydrochloride and 3-chloro-thiophene-2-carboxylic acid hydrazide by a procedure similar to Example 88b as a yellowish solid (0.141 g, 37%). 1H NMR (DMSO-d6): 8.04 (d, J=9.6 Hz, 2H), 7.80 (d, J=6.0 Hz, 1H), 7.55 (d, J=7.80 Hz, 3H), 7.19 (d, J=5.70 Hz, 1H).
Name
benzamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 88b
Quantity
0.141 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:10])(=[NH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:11][C:12]1[CH:16]=[CH:15][S:14][C:13]=1[C:17]([NH:19]N)=O>>[Cl:11][C:12]1[CH:16]=[CH:15][S:14][C:13]=1[C:17]1[NH:19][N:10]=[C:2]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[N:9]=1 |f:0.1|

Inputs

Step One
Name
benzamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(=N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(SC=C1)C(=O)NN
Step Three
Name
Example 88b
Quantity
0.141 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(SC=C1)C1=NC(=NN1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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